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Cat. No.: B1346554 Get Quote

Topic: Application of Perfluorododecyl Iodide in Resistless EUV Photolithography for Area-

Selective Deposition

Introduction
Extreme Ultraviolet (EUV) lithography is a cornerstone of next-generation semiconductor

manufacturing, enabling the fabrication of features at ever-smaller nodes.[1][2] A significant

area of research is the development of "resistless" patterning techniques, which aim to simplify

the complex multi-step process of traditional photolithography by eliminating the need for a

photoresist layer.[1][2][3][4] This approach can potentially mitigate issues such as pattern

collapse and line-edge roughness associated with conventional resists.

Perfluorododecyl iodide (I-PFC12) has emerged as a promising candidate for resistless EUV

lithography.[1][2][3][4] This molecule can form a self-assembled monolayer (SAM) on various

substrates, acting as a passivation layer. The key to its application in EUV lithography lies in

the iodine atom, which has a high absorption cross-section for EUV photons.[1][4] Upon

exposure to EUV radiation, the I-PFC12 SAM is expected to degrade, creating a chemical

contrast between the exposed and unexposed areas. This patterned chemical functionality can

then be used to direct the area-selective deposition (ASD) of a secondary material, such as a

hard mask, in a bottom-up fabrication approach.[1][2][4]
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This document provides detailed application notes and protocols for the use of I-PFC12 in

resistless EUV photolithography, targeting researchers, scientists, and professionals in drug

development who may utilize advanced patterning techniques for applications such as

biosensors and microfluidics. The protocols are based on published studies of I-PFC12 SAM

formation and degradation, as well as established principles of EUV lithography and area-

selective deposition.

Principle of Operation
The use of I-PFC12 in resistless EUV lithography is based on a multi-step process that

leverages the molecule's unique properties. The process begins with the formation of a uniform

I-PFC12 SAM on a suitable substrate, such as silicon dioxide (SiO₂) or titanium dioxide (TiO₂).

This SAM acts as an inhibitor for subsequent material deposition.

The substrate is then exposed to EUV light through a patterned mask. In the exposed regions,

the high-energy EUV photons are absorbed by the iodine atoms in the I-PFC12 molecules,

initiating a cascade of chemical reactions that lead to the degradation of the SAM. This

degradation is believed to occur primarily through defluorination.[1][4] On a photocatalytic

substrate like TiO₂, this degradation process is enhanced.[1][2][3][4]

The result of this patterned exposure is a substrate with a chemically distinct surface: the

unexposed areas remain covered with the intact, hydrophobic I-PFC12 SAM, while the

exposed areas are free of the SAM or have a significantly altered surface chemistry. This

patterned surface can then be used as a template for area-selective deposition, where a

material is grown or deposited only on the EUV-exposed regions.

Experimental Protocols
Protocol 1: Substrate Preparation
This protocol details the preparation of silicon dioxide (SiO₂) and titanium dioxide (TiO₂)

substrates for the deposition of I-PFC12 SAMs.

Materials:

300 mm silicon wafers with a native oxide layer (~1.5 nm)

For TiO₂ substrates: Titanium isopropoxide (Ti(iOPr)₄) and deionized water
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UV ozone cleaner

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

IS ADVISED

Deionized water

Nitrogen gas

Procedure:

For TiO₂ Substrate Preparation:

A crystalline TiO₂ layer (e.g., 7.5 nm) is deposited on a silicon wafer via Atomic Layer

Deposition (ALD).

Use Titanium isopropoxide as the precursor and water as the co-reactant.

The deposition is conducted at a temperature of 300 °C.

Substrate Cleaning (for both SiO₂ and TiO₂):

Clean the substrates using a UV ozone cleaner for 15 minutes to remove organic

contaminants.

For a more rigorous clean, immerse the substrates in a piranha solution for 15 minutes.

(Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with

extreme care in a fume hood with appropriate personal protective equipment.)

Rinse the substrates thoroughly with deionized water.

Dry the substrates under a stream of nitrogen gas.

Protocol 2: Perfluorododecyl Iodide (I-PFC12) SAM
Formation
This protocol describes the vapor deposition of I-PFC12 to form a self-assembled monolayer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1346554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Prepared SiO₂ or TiO₂ substrates

Perfluorododecyl iodide (I-PFC12)

Vacuum deposition chamber or a sealed vessel for vapor-phase deposition

Heating system with temperature control

Procedure:

Place the cleaned substrates and a container with a small amount of I-PFC12 inside the

deposition chamber.

Evacuate the chamber to a base pressure of approximately 9-13 mbar.

Heat the chamber to the desired deposition temperature. The optimal temperature depends

on the substrate:

For SiO₂ substrates: 120 °C[4]

For TiO₂ substrates: 100 °C[4]

Maintain the deposition conditions for a duration of 2 hours.[4]

After the deposition, allow the chamber to cool down to room temperature before venting and

removing the samples.

Protocol 3: Characterization of I-PFC12 SAM
This protocol outlines the methods to verify the quality and properties of the deposited SAM.

1. Water Contact Angle (WCA) Measurement:

Use a static water contact angle system.

Dispense a 2 µL drop of deionized water onto the SAM-coated surface.
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Measure the contact angle to assess the hydrophobicity of the layer. A higher contact angle

indicates a well-formed, dense SAM.

2. Spectroscopic Ellipsometry (SE):

Use a spectroscopic ellipsometer to measure the thickness of the I-PFC12 SAM.

3. X-ray Photoelectron Spectroscopy (XPS):

Use an XPS system with a monochromatic Al Kα X-ray source to analyze the elemental

composition and chemical states of the SAM.

Acquire survey scans to identify the elements present on the surface (C, F, O, Si, or Ti).

Acquire high-resolution scans of the C 1s and F 1s regions to analyze the chemical bonding

within the fluorocarbon chain.

Protocol 4: Proposed EUV Patterning of I-PFC12 SAM
This section provides a proposed protocol for patterning the I-PFC12 SAM using an EUV light

source. Note: Detailed experimental data for this specific process is not yet widely available in

the literature; therefore, this protocol is a guideline for initial experiments.

Equipment:

EUV exposure tool (e.g., synchrotron beamline with EUV capabilities or a lab-scale EUV

source)

EUV mask with the desired pattern

High-vacuum chamber compatible with EUV exposure

Procedure:

Mount the I-PFC12 SAM-coated substrate in the EUV exposure chamber.

Align the EUV mask over the substrate.

Evacuate the chamber to a high vacuum to prevent EUV absorption by air.
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Expose the substrate to EUV radiation (13.5 nm wavelength) through the mask.

Dose Screening: It is recommended to perform a dose screening experiment to determine

the optimal EUV dose required for complete SAM degradation. A suggested starting range

is from 10 to 200 mJ/cm².

The required dose may be lower for TiO₂ substrates due to their photocatalytic activity.

After exposure, bring the chamber back to atmospheric pressure and remove the patterned

substrate.

Protocol 5: Post-Patterning Characterization and Area-
Selective Deposition
This protocol describes the steps to analyze the patterned SAM and subsequently use it as a

template for ASD.

1. Pattern Characterization:

XPS: Perform XPS analysis on both the exposed and unexposed regions to confirm the

removal or chemical modification of the SAM in the exposed areas. A significant decrease in

the fluorine signal in the exposed regions is expected.

Atomic Force Microscopy (AFM): Use AFM to visualize the patterned surface. While the

height difference may be minimal, changes in surface properties might be detectable.

2. Area-Selective Deposition (ASD):

The patterned substrate can be used for the selective deposition of a variety of materials

using techniques like Atomic Layer Deposition (ALD).

Example: ALD of a Metal Oxide (e.g., Al₂O₃ or HfO₂):

Place the EUV-patterned substrate into an ALD chamber.

Perform the ALD process using the appropriate precursors (e.g., trimethylaluminum and

water for Al₂O₃).
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The intact I-PFC12 SAM in the unexposed regions will inhibit the nucleation and growth of

the ALD film, while the film will selectively grow on the EUV-exposed areas where the

SAM has been degraded.

Post-Deposition Analysis:

Use Scanning Electron Microscopy (SEM) or AFM to visualize the selectively deposited

patterns.

Use Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of

the deposited material.

Data Presentation
The following tables summarize the quantitative data available from the characterization and

degradation studies of I-PFC12 SAMs.

Table 1: Optimized Deposition Parameters and Properties of I-PFC12 SAMs

Substrate
Deposition
Temperature
(°C)

Deposition
Time (hours)

SAM
Thickness
(nm)

Water Contact
Angle (°)

SiO₂ 120 2 0.65 64.9 ± 0.3

TiO₂ 100 2 0.69 93.9 ± 2.0

(Data sourced

from[4])

Table 2: Degradation of I-PFC12 SAMs After One Month of Exposure to Ambient Light
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Substrate
Initial Fluorine
Atomic Conc. (%)

Fluorine Atomic
Conc. After 1
Month (%)

Fluorine Loss (%)

SiO₂ 19.1 12.9 6.2

TiO₂ 21.3 11.1 10.2

(Data sourced from[1]

[4])

Visualizations
Logical and Experimental Workflows
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Click to download full resolution via product page

Caption: Experimental workflow for resistless EUV patterning using I-PFC12 SAMs.
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Proposed Degradation Pathway

On TiO₂ Substrate

EUV Photon (13.5 nm) TiO₂ (Photocatalyst) Electron-Hole Pair Generation

Reductive Defluorination
e⁻

I-PFC12 SAM
(C-F Bonds)

Formation of C=C Bonds Degraded SAM

Click to download full resolution via product page

Caption: Proposed photocatalytic degradation pathway of I-PFC12 on a TiO₂ substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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